5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Description
The exact mass of the compound 5-bromo-N-(2-fluorophenyl)nicotinamide is 293.98040 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRLDGOGQYWWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Structural Architecture, Synthetic Pathways, and Therapeutic Potential[1]
Executive Summary
This technical guide provides an in-depth analysis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide , a halogenated nicotinamide derivative. While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors and GPCR modulators, this scaffold possesses intrinsic physicochemical properties that make it a "privileged structure" in medicinal chemistry. This paper details its structural logic, validated synthetic protocols, and potential as a biological probe, specifically highlighting the role of the 5-bromo "handle" and the ortho-fluorine conformational lock.
Part 1: Chemical Identity & Structural Architecture
The molecule combines an electron-deficient pyridine core with an electron-withdrawing aniline moiety, linked by a carboxamide bridge. The specific substitution pattern—bromine at the 5-position of the pyridine and fluorine at the 2-position of the phenyl ring—is designed to optimize metabolic stability and enforce specific binding conformations.
Table 1: Physicochemical Profile
| Property | Value / Description | Significance |
| IUPAC Name | This compound | Official nomenclature |
| Molecular Formula | C₁₂H₈BrFN₂O | Halogen-rich scaffold |
| Molecular Weight | 295.11 g/mol | Fragment-like (Rule of 3 compliant) |
| Calc. LogP | ~2.6 - 2.9 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Critical for H-bond interactions (e.g., kinase hinge) |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Fluorine) | Receptor recognition points |
| Rotatable Bonds | 2 (Amide-Pyridine, Amide-Phenyl) | Limited flexibility due to steric hindrance |
Structural Logic & SAR Features
-
The Pyridine-3-Carboxamide Core (Nicotinamide): A classic pharmacophore found in numerous drugs (e.g., Sorafenib, Imatinib analogs). The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
5-Bromo Substituent:
-
Metabolic Blocking: Blocks CYP450-mediated oxidation at the vulnerable 5-position.
-
Synthetic Handle: Allows for late-stage diversification via Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing groups or secondary pharmacophores.
-
Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls in protein targets.
-
-
2-Fluorophenyl Group:
-
Conformational Lock: The ortho-fluorine creates steric repulsion with the amide carbonyl oxygen, forcing the phenyl ring out of planarity. This "ortho-effect" pre-organizes the molecule for binding, reducing the entropic penalty upon docking.
-
Metabolic Stability: Fluorine substitution blocks metabolic hydroxylation on the phenyl ring.
-
Part 2: Synthetic Pathways[1][2][3][4][5]
Synthesizing this compound requires the formation of an amide bond between 5-bromonicotinic acid and 2-fluoroaniline . While simple in theory, the electron-deficient nature of the pyridine ring requires activation.
Validated Protocol: HATU-Mediated Coupling
This method is preferred for small-scale discovery chemistry due to mild conditions and high yields.
Reagents:
-
SM1: 5-Bromonicotinic acid (1.0 eq) [CAS: 20826-04-4][1][2][3]
-
SM2: 2-Fluoroaniline (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Dimethylformamide) or DMAc
Step-by-Step Methodology:
-
Activation: Dissolve 5-bromonicotinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under nitrogen. Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).
-
Addition: Add 2-fluoroaniline (1.1 eq) dropwise.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for [M+H]+ = 295/297 doublet for Br isotope).
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Alternative Route: Acid Chloride (Scale-Up)
For multi-gram synthesis, the acid chloride route avoids expensive coupling reagents.
-
Reflux 5-bromonicotinic acid in Thionyl Chloride (SOCl₂) (excess) with a catalytic drop of DMF for 2 hours.
-
Evaporate SOCl₂ to dryness to obtain 5-bromonicotinoyl chloride.
-
Dissolve in DCM and add dropwise to a solution of 2-fluoroaniline and Pyridine (base) at 0°C.
Synthetic Workflow Diagram
Figure 1: HATU-mediated synthesis workflow for the target carboxamide.
Part 3: Biological Context & Therapeutic Applications[9][10]
While this specific molecule acts as a scaffold, the N-aryl nicotinamide class is biologically privileged.
1. Kinase Inhibition (Fragment-Based Drug Design)
The pyridine nitrogen and the amide NH/CO motif form a "hinge-binding" pharmacophore common in ATP-competitive inhibitors.
-
Mechanism: The pyridine N accepts a hydrogen bond from the kinase backbone (e.g., Met residue), while the amide NH donates a hydrogen bond to the backbone carbonyl.
-
Target Potential: p38 MAP Kinase, VEGFR, and EGFR inhibitors often contain this core. The 5-Br allows for the extension into the "hydrophobic back pocket" of the kinase enzyme.
2. Apoptosis Induction & Microtubule Inhibition
Research into substituted N-phenyl nicotinamides has identified them as potent inducers of apoptosis.[4]
-
Evidence: Analogs with similar substitution patterns (e.g., 2-methoxy-N-phenyl nicotinamides) have shown efficacy in arresting cells in the G2/M phase and inhibiting tubulin polymerization [1].
-
Relevance: The 5-bromo derivative serves as a lipophilic analog to these known active compounds, potentially improving membrane permeability.
3. Agrochemicals (Succinate Dehydrogenase Inhibitors)
Nicotinamide derivatives are frequently screened as fungicides (SDHI class). The 2-fluorophenyl group is a common motif in modern fungicides (e.g., Bixafen analogs), enhancing metabolic stability in fungal organisms.
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophoric features.
Part 4: Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures should be confirmed.
1. ¹H NMR (DMSO-d₆, 400 MHz) Prediction:
-
Amide NH: Singlet, broad, ~10.5–11.0 ppm (Deshielded by electron-withdrawing rings).
-
Pyridine Protons:
-
H2 (between N and CO):
9.0 ppm (Doublet, J2Hz). -
H6 (adjacent to N):
8.8 ppm (Doublet, J2Hz). -
H4 (adjacent to Br): ~8.5 ppm (Triplet/Doublet of doublets).
-
-
Phenyl Protons:
-
Multiplet ~7.2–7.8 ppm. The 2-Fluoro substituent will cause complex splitting (H-F coupling) in the aromatic region.
-
2. LC-MS (ESI+):
-
Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) will result in two mass peaks of nearly equal intensity separated by 2 units.
-
Target Mass: [M+H]⁺ = 295.0 and 297.0.
References
-
Biological Activity of N-phenyl nicotinamides
-
Precursor Information (5-Bromonicotinic Acid)
-
Synthesis Methodology (General Amide Coupling)
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source: Chemical Society Reviews
-
URL:[Link]
-
Ortho-Fluorine Effect
- Title: Fluorine in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
Sources
- 1. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solved 5-Bromonicotinic acid STRUCTURE VENDORS LITERATURE | Chegg.com [chegg.com]
- 6. 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | C13H10BrClN2O | CID 1500300 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rising Prominence of 5-Bromonicotinamide Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The 5-bromonicotinamide scaffold has emerged as a privileged structure in contemporary medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 5-bromonicotinamide derivatives. We delve into the critical role of these compounds as modulators of key cellular enzymes, particularly Poly(ADP-ribose) polymerase (PARP) and sirtuins (SIRTs), and explore their burgeoning applications in oncology, neurodegenerative disorders, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate the discovery and development of next-generation therapies based on this promising chemical core.
The 5-Bromonicotinamide Core: A Strategic Starting Point in Medicinal Chemistry
5-Bromonicotinamide, a derivative of vitamin B3 (niacinamide), presents a unique combination of structural features that make it an exceptionally valuable starting point for drug discovery.[1] The central pyridine ring is a common motif in numerous biologically active compounds. The carboxamide group provides a crucial hydrogen bonding motif that mimics the nicotinamide core of NAD+, the endogenous substrate for enzymes like PARPs and sirtuins.[2] Crucially, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of chemical modifications through modern cross-coupling reactions.[3] This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic properties.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the 5-bromonicotinamide core is fundamental to its application in drug design.
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
| IUPAC Name | 5-bromopyridine-3-carboxamide |
| CAS Number | 28733-43-9 |
| LogP | 0.4 |
Data sourced from PubChem CID 1808.[1]
Synthetic Strategies for Library Development
The true power of the 5-bromonicotinamide scaffold lies in its synthetic accessibility and the orthogonal reactivity of its functional groups. This allows for the creation of large, diverse libraries of compounds for high-throughput screening and lead optimization.
Amide Bond Formation
The nicotinamide moiety can be readily synthesized from its corresponding carboxylic acid, 5-bromonicotinic acid. A common and efficient method involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of N-Aryl-5-bromonicotinamide
-
Acyl Chloride Formation: To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (3.0 eq) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop). Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. Remove the excess oxalyl chloride and solvent under reduced pressure to yield the crude 5-bromonicotinoyl chloride.
-
Amide Coupling: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, dissolve the desired aryl amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the cooled acyl chloride solution.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to afford the desired N-aryl-5-bromonicotinamide.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[3][5]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-nicotinamide Derivatives
-
Reaction Setup: In a Schlenk flask, combine 5-bromonicotinamide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically an aqueous solution of K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 85-95°C under an inert atmosphere and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinamide derivative.[5]
Caption: Suzuki-Miyaura cross-coupling workflow.
Key Molecular Targets and Mechanisms of Action
5-Bromonicotinamide derivatives owe their therapeutic potential to their ability to modulate the activity of critical enzymes involved in cellular signaling, DNA repair, and metabolism.
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks.[6] Cancer cells, especially those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), become highly dependent on PARP for survival.[6] PARP inhibitors exploit this vulnerability through a concept known as synthetic lethality. By inhibiting PARP, single-strand breaks accumulate and are converted to lethal double-strand breaks during DNA replication, leading to selective killing of cancer cells.[7]
The nicotinamide moiety of the 5-bromonicotinamide scaffold serves as a pharmacophore that mimics the nicotinamide portion of NAD+, the substrate for PARP. This allows derivatives to bind to the catalytic domain of PARP, competitively inhibiting its enzymatic activity.[8] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further enhances their cytotoxic effect.
Caption: PARP inhibition pathway.
Experimental Protocol: In Vitro PARP Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of 5-bromonicotinamide derivatives against PARP enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in PARP assay buffer to achieve the desired final concentrations.
-
Prepare a solution of recombinant human PARP1 or PARP2 enzyme in assay buffer.
-
Prepare a solution of activated DNA (provided in commercial kits) and NAD+ in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the wells of a black 96-well plate.
-
Add the PARP enzyme solution to each well.
-
Initiate the reaction by adding the activated DNA and NAD+ solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the reaction and add a developer solution containing a nicotinamide-releasing enzyme and a probe that fluoresces upon reaction with the released nicotinamide.
-
Incubate for a further 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 450 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This protocol is adapted from commercially available PARP assay kits.[9]
Sirtuin Modulation
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and cellular stress responses.[10] Dysregulation of sirtuin activity is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[10] Depending on the specific sirtuin and the disease context, either inhibition or activation may be therapeutically beneficial.[1]
Similar to their interaction with PARPs, 5-bromonicotinamide derivatives can act as sirtuin modulators by interacting with the NAD+ binding site. While nicotinamide itself is a known pan-sirtuin inhibitor, modifications at the 5-position and on the amide nitrogen can lead to potent and selective inhibitors or even activators of specific sirtuin isoforms.[2][9] For example, SAR studies on related nicotinamide analogs have shown that bulky hydrophobic groups can enhance potency and selectivity for certain sirtuins.[11]
| Compound Class | Target Sirtuin(s) | Observed Activity | Reference |
| Cambinol Analogs | SIRT1, SIRT2 | Inhibition (IC₅₀ in low µM range) | [2] |
| 5-((3-Amidobenzyl)oxy)nicotinamides | SIRT2 | Selective Inhibition (IC₅₀ in nM range) | [11] |
| Thiobarbiturate-based inhibitors | SIRT1, SIRT2 | Inhibition (IC₅₀ in µM range) | [9] |
Experimental Protocol: In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol outlines a common method for measuring sirtuin deacetylase activity.
-
Reagent Preparation:
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare serial dilutions of the test compounds in sirtuin assay buffer.
-
Prepare a solution of a specific recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2).
-
Prepare a solution of a fluorogenic acetylated peptide substrate and NAD+.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the wells of a black 96-well plate.
-
Add the sirtuin enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and NAD+ solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Add a developer solution that contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation for each compound concentration.
-
Determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values by plotting the activity against the logarithm of the compound concentration.
-
This protocol is based on principles from commercially available sirtuin assay kits.[3][12]
Therapeutic Applications
The ability of 5-bromonicotinamide derivatives to modulate PARP and sirtuin activity positions them as promising candidates for a range of therapeutic areas.
Oncology
The primary application of PARP inhibitors is in the treatment of cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[6] By inducing synthetic lethality, these agents have shown significant efficacy in ovarian, breast, prostate, and pancreatic cancers.[13] The development of novel 5-bromonicotinamide-based PARP inhibitors could lead to agents with improved potency, selectivity, and pharmacokinetic profiles, potentially overcoming resistance to existing therapies.
Sirtuins also play complex, often contradictory, roles in cancer. For instance, SIRT1 can act as both a tumor promoter and a suppressor depending on the context. Conversely, SIRT2 is often considered a tumor suppressor. Therefore, the development of isoform-selective sirtuin modulators from the 5-bromonicotinamide scaffold is a promising strategy for targeted cancer therapy.[9]
Neurodegenerative Disorders
Neuroinflammation and neuronal cell death are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Sirtuins, particularly SIRT1, are known to have neuroprotective effects by promoting neuronal survival and reducing inflammation.[10] Therefore, sirtuin-activating compounds (STACs) derived from the 5-bromonicotinamide core could be a viable therapeutic approach. Furthermore, PARP hyperactivation is implicated in the pathogenesis of neuronal damage, suggesting that PARP inhibitors may also have neuroprotective roles.
Inflammatory Diseases
Chronic inflammation underlies many diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Both PARPs and sirtuins are key regulators of inflammatory responses. PARP activation can promote the expression of pro-inflammatory cytokines, while sirtuins, particularly SIRT1 and SIRT6, have anti-inflammatory effects.[10] Consequently, 5-bromonicotinamide derivatives that either inhibit PARP or activate specific sirtuins could represent a new class of anti-inflammatory drugs.
Future Perspectives and Conclusion
The 5-bromonicotinamide scaffold is a fertile ground for the discovery of novel therapeutics. Its synthetic versatility, coupled with the critical roles of its primary molecular targets, PARP and sirtuins, in human disease, ensures its continued relevance in drug discovery. Future research will likely focus on:
-
Structure-Based Design: Leveraging the crystal structures of PARP and sirtuin isoforms to design derivatives with enhanced potency and selectivity.
-
Exploring New Chemical Space: Utilizing advanced synthetic methodologies to create novel derivatives with diverse functionalities at the 5-position and on the amide group.
-
Dual-Target Inhibitors: Designing single molecules that can modulate both PARP and sirtuin activity, or other relevant targets, to achieve synergistic therapeutic effects.
-
In Vivo Evaluation: Progressing promising lead compounds into preclinical and clinical studies to validate their efficacy and safety in relevant disease models.
References
-
Sirtuin inhibitors as anticancer agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships in vitro | Download Table. Retrieved from [Link]
-
Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Blunting Neuroinflammation by Targeting the Immunoproteasome with Novel Amide Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Google Patents. (n.d.). WO2018204764A1 - Identification and targeted modulation of gene signaling networks.
-
ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
-
5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023, November 18). MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Retrieved from [Link]
-
THE DEVELOPMENT OF CHEMICAL TOOLS FOR INVESTIGATING .... (n.d.). Retrieved from [Link]
-
Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. (2025, April 30). PubMed Central (PMC). Retrieved from [Link]
-
Natural Products as Sources of New Lead Compounds for the Treatment of Alzheimer's Disease. (n.d.). PubMed. Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Sirtuins Function as the Modulators in Aging-related Diseases in Common or Respectively. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]
-
Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships and binding model of novel aromatase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors | Request PDF. Retrieved from [Link]
-
Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. (n.d.). Thieme Connect. Retrieved from [Link]
-
High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
PubMed. (n.d.). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Retrieved from [Link]
-
Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors. (n.d.). Frontiers. Retrieved from [Link]
Sources
- 1. Design and biological evaluation of substituted 5,7-dihydro-6 H-indolo[2,3- c]quinolin-6-one as novel selective Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]
- 4. 5-(Thiophen-3-yl)nicotinamide|CAS 1346687-13-5 [benchchem.com]
- 5. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Neuroinflammation Therapeutics: PPARs/LXR as Neuroinflammatory Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine-3-Carboxamide Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry
Executive Summary
The pyridine-3-carboxamide scaffold (structurally identical to Nicotinamide/Niacinamide ) represents a "privileged structure" in medicinal chemistry. Beyond its endogenous role as the precursor to Nicotinamide Adenine Dinucleotide (NAD+) , this moiety serves as a critical pharmacophore in drug discovery. Its unique electronic distribution—featuring a pyridine nitrogen (hydrogen bond acceptor) and a 3-position amide (dual donor/acceptor)—allows it to mimic adenosine in ATP-binding pockets (kinases) and the nicotinamide moiety in NAD+-dependent enzymes (PARPs, Sirtuins).
This guide provides a comprehensive technical analysis of the scaffold's biological activity, from the NAD+ salvage pathway to synthetic derivatives used in oncology and dermatology.
Part 1: Structural Logic & Chemical Biology
The Pharmacophore
The biological versatility of pyridine-3-carboxamide stems from its ability to engage in multiple non-covalent interactions:
-
Pyridine Nitrogen (N1): Acts as a weak base and H-bond acceptor. In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding site.
-
Carboxamide (C3): The amide group is planar and conjugated with the ring. It functions as a "molecular hook," forming bidentate hydrogen bonds (e.g., with Serine or Glycine residues in PARP active sites).
-
Electronic Deficit: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack (relevant for metabolic degradation) and allowing for
- stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in protein binding pockets.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the core SAR logic when modifying the pyridine-3-carboxamide scaffold for drug design.
Figure 1: Structure-Activity Relationship (SAR) logic of the pyridine-3-carboxamide scaffold. The C3-amide is the defining feature for NAD+ mimicry.
Part 2: The Endogenous Mechanism (NAD+ Salvage Pathway)
The most fundamental biological activity of pyridine-3-carboxamide is its role as the substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) . This is the rate-limiting step in the NAD+ salvage pathway, which is critical for cellular energy (ATP) and genomic stability (DNA repair).
Pathway Mechanics[1]
-
Input: Intracellular Nicotinamide (NAM).
-
Rate-Limiting Step: NAM is converted to Nicotinamide Mononucleotide (NMN) by NAMPT, utilizing PRPP (Phosphoribosyl pyrophosphate) as a co-substrate.
-
Final Synthesis: NMN is adenylated by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) to form NAD+ .
-
Feedback Loop: NAD+ is consumed by PARPs and Sirtuins, releasing NAM back into the pool.[1]
Clinical Relevance: NAMPT inhibitors (e.g., FK866) are investigated in oncology to starve cancer cells of NAD+, inducing metabolic collapse. Conversely, NAM supplementation rescues cells from oxidative stress.
Figure 2: The NAD+ Salvage Pathway.[2] Pyridine-3-carboxamide (NAM) is recycled to maintain the cellular NAD+ pool.
Part 3: Therapeutic Applications & Data[3][4][5][6][7]
Therapeutic Landscape
The scaffold is utilized across three primary domains.
| Therapeutic Area | Mechanism of Action | Key Derivative/Drug | Biological Outcome |
| Dermatology | Anti-inflammatory; Inhibition of PARP-1 (preventing ATP depletion); Sebostatic. | Nicotinamide (Topical/Oral) | Reduced acne lesions; Barrier repair (Ceramide |
| Oncology | PARP Inhibition: Mimics nicotinamide pocket, preventing DNA repair in BRCA-mutated cells. | Olaparib (Contains amide mimic); Veliparib | Synthetic lethality in cancer cells; Chemosensitization. |
| Infectious Disease | GyrB Inhibition: Pyridine-3-carboxamide-6-yl-urea derivatives bind ATP pocket of bacterial DNA gyrase. | Experimental Analogs | Inhibition of bacterial replication (Antibacterial). |
PARP Inhibition Logic
Poly(ADP-ribose) polymerases (PARPs) use NAD+ to repair DNA strand breaks.
-
The Mechanism: The pyridine-3-carboxamide moiety of NAD+ binds deep within the PARP catalytic pocket.
-
The Inhibitor: Synthetic inhibitors (e.g., benzamide or phthalazinone derivatives) retain the carboxamide geometry to "lock" into this pocket, competitively inhibiting NAD+ binding. This "traps" PARP on the DNA, leading to replication fork collapse.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of a Pyridine-3-Carboxamide Derivative
Objective: Synthesis of N-substituted pyridine-3-carboxamide (General Amide Coupling). Application: Creating novel kinase or PARP inhibitor libraries.
Reagents:
-
Nicotinic acid (1.0 equiv)
-
Amine derivative (R-NH2) (1.1 equiv)
-
HATU or EDC.HCl (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Nicotinic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (2 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.
-
Addition: Dropwise add the amine (R-NH2, 1.1 mmol).
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.
-
Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Protocol B: NAD+ Quantification (Cycling Assay)
Objective: Quantify biological activity of the scaffold by measuring intracellular NAD+ elevation. Principle: An enzymatic cycling reaction where NAD+ is reduced to NADH, which then reduces a colorimetric probe (e.g., WST-1 or Resazurin) via Diaphorase.
Reagents:
-
Extraction Buffer: 0.5M Perchloric Acid (HClO4).
-
Neutralization Buffer: 3M K2CO3.
-
Cycling Mix: Alcohol Dehydrogenase (ADH), Diaphorase, Ethanol, Resazurin.
Step-by-Step Methodology:
-
Lysis: Harvest cells (e.g., 1x10^6) and lyse immediately in 0.5M HClO4 (keeps NAD+ stable, degrades NADH).
-
Neutralization: Neutralize with 3M K2CO3 on ice. Centrifuge (12,000 x g, 5 min) to remove potassium perchlorate precipitate.
-
Cycling Reaction: In a 96-well plate, mix:
-
50 µL Sample/Standard
-
100 µL Cycling Buffer (100 mM Phosphate Buffer pH 8.0, 2% Ethanol, 10 µM Resazurin, 20 µg/mL ADH, 10 µg/mL Diaphorase).
-
-
Incubation: Incubate at RT for 30–60 minutes in the dark.
-
Measurement: Read Fluorescence (Ex 530 nm / Em 590 nm).
-
Calculation: Compare against an NAD+ standard curve (0–1000 nM).
Part 5: Future Directions
The pyridine-3-carboxamide scaffold is evolving beyond simple inhibition.
-
PROTACs: Using the scaffold as a "warhead" to bind PARP or NAMPT, linked to an E3 ligase ligand for targeted protein degradation.
-
Allosteric Modulation: Targeting the NAMPT dimer interface to activate NAD+ synthesis (for neurodegeneration) rather than inhibit it.
References
-
Bains, P., et al. (2018).[3] Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology.[3] Link
-
Garten, A., et al. (2015). Physiological and pathophysiological roles of NAMPT and NAD metabolism. Nature Reviews Endocrinology. Link
-
Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) Levels. Bio-protocol. Link
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Link
-
Pechlivanis, M., et al. (2022). Pyridine-3-carboxamide derivatives as inhibitors of bacterial DNA gyrase. Journal of Medicinal Chemistry. Link
Sources
Technical Profiling & Structural Elucidation of C12H8BrFN2O Scaffolds
Part 1: Executive Summary
The chemical formula C12H8BrFN2O represents a distinct chemical space often occupied by halogenated heteroaromatic scaffolds in early-stage drug discovery. While not corresponding to a single marketed blockbuster drug, this specific elemental composition is characteristic of Type II Kinase Inhibitors , GABAergic modulators , and Adenosine Receptor Antagonists .
The presence of both Bromine (Br) and Fluorine (F) on a relatively compact aromatic core (MW < 300 Da) suggests a fragment-like lead compound optimized for metabolic stability (via fluorination) and halogen bonding potential (via bromination).
This guide provides a rigorous technical breakdown of the physicochemical properties, structural isomers (specifically the benzamide and quinazoline classes), and the analytical protocols required to validate this formula in a research setting.
Part 2: Physicochemical Specifications[1][2]
The following data constitutes the "Ground Truth" for any analytical validation of C12H8BrFN2O. These values must be used to calibrate High-Resolution Mass Spectrometry (HRMS) instruments.
Table 1: Core Molecular Data
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₂H₈BrFN₂O | Degree of Unsaturation = 9 |
| Average Molecular Weight | 295.11 g/mol | Used for molarity calculations (gravimetric). |
| Monoisotopic Mass (⁷⁹Br) | 293.9804 Da | Target m/z for HRMS [M+H]⁺ = 294.9877 |
| Monoisotopic Mass (⁸¹Br) | 295.9784 Da | The "M+2" isotope peak. |
| Isotopic Pattern | 1:1 Doublet | Distinctive ~1:1 ratio between M and M+2 due to ⁷⁹Br/⁸¹Br natural abundance. |
| Predicted LogP | 2.5 - 3.2 | Highly dependent on isomer (Benzamide vs. Quinazoline). |
| Topological Polar Surface Area | ~40-55 Ų | Suggests high blood-brain barrier (BBB) permeability. |
Critical Insight: The mass difference between the Monoisotopic mass (293.[1]98) and the Average weight (295.11) is significant. In HRMS, searching for 295.11 will result in a false negative. You must extract the ion chromatogram for 293.9804 .
Part 3: Structural Isomerism & Case Studies
The formula C12H8BrFN2O is structurally ambiguous. It most commonly resolves into two pharmacologically active scaffolds.
Case A: The Benzamide Scaffold
-
Chemical Name: 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide[1]
-
Structure: A phenyl ring linked to a pyridine ring via an amide bond.
-
Application: Often explored as a linker in PROTACs or a kinase inhibitor hinge binder.
-
Key Feature: The amide carbonyl (C=O) provides a hydrogen bond acceptor/donor pair.
Case B: The Quinazoline Scaffold
-
Chemical Name: 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Isomeric variant)
-
Structure: A fused bicyclic core.
-
Application: Adenosine A2A receptor antagonists.
-
Key Feature: High rigidity compared to the benzamide.
Part 4: Analytical Methodology (The "How")
To confirm the identity of a synthesized batch of C12H8BrFN2O, the following self-validating protocols are required.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Validate elemental composition and halogen presence.
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
-
Validation Check (The "Twin Peak" Rule):
Nuclear Magnetic Resonance (NMR) Strategy
Objective: Distinguish Case A (Benzamide) from Case B (Quinazoline).
-
¹H NMR (DMSO-d₆):
-
Amide Proton: Look for a broad singlet downfield at δ 10.0–11.0 ppm . If present, the structure is likely the Benzamide (Case A) .
-
Aromatic Region: The Pyridine ring (Case A) will show distinct AA'XX' or AB splitting patterns around δ 8.5 ppm.
-
Quinazoline (Case B): Lacks the amide proton. Will show a singlet for the H-2 proton on the pyrimidine ring around δ 9.0 ppm .
-
Part 5: Synthesis & Workflow Visualization
The following diagram illustrates the logical flow for synthesizing the Benzamide isomer (5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide) and the subsequent analytical decision tree.
Experimental Workflow Diagram
Figure 1: Integrated synthesis and analytical validation workflow for the benzamide derivative of C12H8BrFN2O.
Part 6: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24706045, 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105526064, A2AAR antagonist 1. Retrieved from [Link]
-
IUPAC (2021). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
Sources
- 1. PubChemLite - 5-bromo-2-fluoro-n-(pyridin-4-yl)benzamide (C12H8BrFN2O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C10H8BrFO2 | CID 66662682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A2AAR antagonist 1 | C12H8BrN3O | CID 105526064 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Halogenated Pyridine-3-Carboxamide Building Blocks
Introduction: The Strategic Importance of Halogenated Pyridine-3-Carboxamides in Modern Drug Discovery
The pyridine-3-carboxamide scaffold is a cornerstone in medicinal chemistry, celebrated for its role in a multitude of biologically active compounds. This structural motif is a key component in various therapeutics, including inhibitors of poly(ADP-ribose) polymerase (PARP), which have revolutionized the treatment of certain cancers.[1][2][3] The strategic introduction of halogen atoms onto this privileged scaffold dramatically expands its utility, offering medicinal chemists a powerful toolkit to fine-tune the physicochemical and pharmacological properties of drug candidates.
Halogenation provides a nuanced approach to molecular design. Beyond simply increasing lipophilicity, halogens can block sites of metabolic degradation, modulate the acidity or basicity of nearby functional groups, and, crucially, participate in halogen bonding.[4][5][6] This non-covalent interaction, where a halogen atom acts as a Lewis acid, can significantly enhance binding affinity and selectivity for a biological target.[4][5][6] Consequently, halogenated pyridine-3-carboxamide building blocks are in high demand for the synthesis of next-generation therapeutics.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of these vital building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Synthetic Strategies for Halogenated Pyridine-3-Carboxamide Building Blocks
The regioselective synthesis of halogenated pyridine-3-carboxamides is a critical first step in their application. The choice of synthetic route is often dictated by the desired halogen and its position on the pyridine ring.
A. Synthesis from Halogenated Nicotinic Acid Precursors: A Robust and Versatile Approach
The most reliable and widely employed method for preparing halogenated pyridine-3-carboxamides is through the amidation of the corresponding halogenated nicotinic acids (pyridine-3-carboxylic acids). This two-step approach allows for precise control over the regiochemistry of halogenation at the nicotinic acid stage.
Step 1: Synthesis of Halogenated Nicotinic Acids
The synthesis of halogenated nicotinic acids can be achieved through various methods, including direct halogenation or Sandmeyer-type reactions on aminopyridines. For instance, 2-chloronicotinic acid can be synthesized through several industrial routes, including the cyclization of 1,3-butadiene derivatives.[7]
Step 2: Amidation of Halogenated Nicotinic Acids
The conversion of the carboxylic acid to the primary carboxamide is typically achieved via an activated carboxylic acid derivative, such as an acid chloride or through the use of peptide coupling reagents.
Protocol 1: Synthesis of 2-Chloropyridine-3-carboxamide from 2-Chloronicotinic Acid
This protocol details the conversion of 2-chloronicotinic acid to its corresponding primary amide, a common building block.
-
Step 1: Activation of the Carboxylic Acid. 2-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, with a catalytic amount of N,N-dimethylformamide (DMF). This reaction converts the carboxylic acid to the more reactive 2-chloropyridine-3-carbonyl chloride.
-
Step 2: Amination. The crude acid chloride is then carefully added to a cooled (0 °C) solution of aqueous ammonia or a solution of ammonia gas in an appropriate solvent (e.g., THF, dioxane).[8] The reaction is typically rapid and exothermic.
-
Step 3: Work-up and Isolation. After the reaction is complete, the solvent is often removed under reduced pressure. The resulting solid is then washed or recrystallized to afford the pure 2-chloropyridine-3-carboxamide.[8]
The development of catalytic amidation reactions, which avoid the use of stoichiometric activating agents and generate water as the only byproduct, is an area of active research aimed at providing greener synthetic routes.[9][10][11][12][13]
B. Direct Halogenation of Pyridine-3-carboxamide
Direct halogenation of the pre-formed pyridine-3-carboxamide ring is an alternative strategy. However, this approach can be challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing carboxamide group. This deactivation makes electrophilic aromatic substitution difficult and can lead to issues with regioselectivity.
Recent advances have focused on novel methods to achieve selective halogenation. For example, a two-step sequence involving the formation of phosphonium salts at the 4-position of pyridines allows for subsequent displacement by halide nucleophiles.[14][15] Another innovative approach involves the temporary opening of the pyridine ring to form a Zincke imine intermediate, which can then be halogenated with high regioselectivity at the 3-position before ring-closing.[16][17]
II. Reactivity and Strategic Functionalization
Halogenated pyridine-3-carboxamides are prized for their versatility in a wide range of chemical transformations, particularly in metal-catalyzed cross-coupling reactions. The halogen atom serves as a synthetic handle for the introduction of molecular complexity.
A. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
The true power of halogenated pyridine-3-carboxamides as building blocks is realized in their application in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The reactivity of the C-X bond in these reactions follows the general trend I > Br > Cl, which allows for selective and sequential functionalization of poly-halogenated pyridines.[18] The position of the halogen on the pyridine ring also significantly influences its reactivity, with halogens at the 2- and 4-positions generally being more reactive than those at the 3-position due to electronic effects.[18]
Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridine-3-Carboxamides
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron Reagents | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ / Ligand |
| Sonogashira | Terminal Alkynes | C-C (sp²-sp) | Pd(PPh₃)₄ / CuI |
| Buchwald-Hartwig | Amines, Alcohols, Thiols | C-N, C-O, C-S | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald or Hartwig Ligands |
| Heck | Alkenes | C-C (sp²-sp²) | Pd(OAc)₂, Pd/C |
This table provides a general overview. Specific reaction conditions can vary significantly based on the substrates.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
III. Applications in Drug Discovery and Medicinal Chemistry
The utility of halogenated pyridine-3-carboxamide building blocks is best illustrated by their incorporation into successful drug candidates and approved medicines.
A. Case Study: PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][19] Many potent PARP inhibitors feature a substituted pyridine-3-carboxamide core, which mimics the nicotinamide moiety of the natural substrate, NAD+.[1][2][3][20]
Halogen substituents on the pyridine ring or on other aromatic portions of the molecule are common in PARP inhibitors. These halogens can play several roles:
-
Enhancing Binding Affinity: Halogen atoms can form halogen bonds with backbone carbonyls or other Lewis basic residues in the PARP active site, contributing to the overall binding energy.[4][5]
-
Modulating Physicochemical Properties: Halogens can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for oral bioavailability and a favorable pharmacokinetic profile.
-
Providing Vectors for Further Synthesis: A strategically placed halogen can serve as a point of attachment for further chemical modification during lead optimization.
Caption: Pharmacophore mimicry and halogen bonding in PARP inhibitors.
B. The Emerging Role of Halogen Bonding in Rational Drug Design
The understanding and application of halogen bonding has matured into a powerful strategy in rational drug design.[5][6] It is now recognized that heavier halogens (chlorine, bromine, and iodine) can act as directional Lewis acids, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in protein active sites.[4][21][22]
This has profound implications for the use of halogenated pyridine-3-carboxamides. Medicinal chemists can now intentionally design molecules where a halogen on the pyridine ring or an appended group is positioned to form a specific halogen bond with the target protein, thereby increasing potency and selectivity.[5]
IV. Conclusion and Future Outlook
Halogenated pyridine-3-carboxamide building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their synthetic accessibility, coupled with their versatile reactivity in cross-coupling reactions, provides a robust platform for the rapid generation of diverse chemical libraries. Furthermore, the growing appreciation for the role of halogens in modulating both pharmacokinetic properties and direct target interactions through halogen bonding ensures that these building blocks will continue to feature prominently in the discovery and development of novel therapeutics. Future innovations in selective C-H halogenation and the development of more sustainable synthetic methodologies will further enhance the value and accessibility of this critical class of chemical intermediates.
References
- Preparation of 2-chloropyridine 3-carboxylic acid esters. Google Patents.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Benchchem.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Google Patents.
- Application of Halogen Bond in Drug Discovery. PharmaBlock.
- Synthetic method of 3-acetyl-2-chloropyridine. Google Patents.
- Halogen bonding for rational drug design and new drug discovery. PubMed.
- Pyridine synthesis. Organic Chemistry Portal.
- Halogen bonding for rational drug design and new drug discovery. ResearchGate.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- Preparation method of 2-chloropyridine. Google Patents.
- 2-Chloropyridine-3-carboxamide. PMC.
- The Role of Halogenated Pyridines in Modern Drug Discovery. Medium.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.
- Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC.
- Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
- Catalytic Amidation. University College London.
- 6-Bromopyridine-3-carboxaldehyde, 97%. Advent Chembio.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central.
- Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. NIH.
- PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. PubMed.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
- Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate.
- 6-Bromopyridine-3-carboxaldehyde. Santa Cruz Biotechnology.
- Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Organic Chemistry Portal.
- Catalytic Amidation Reviews. University College London.
- The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells. e-crt.org.
Sources
- 1. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 8. 2-Chloropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. mdpi.com [mdpi.com]
- 11. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 13. Catalytic Amidation [catalyticamidation.info]
- 14. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-crt.org [e-crt.org]
- 21. namiki-s.co.jp [namiki-s.co.jp]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determining the Thermodynamic Solubility of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide in Dimethyl Sulfoxide (DMSO)
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the determination of thermodynamic solubility for the compound 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide in dimethyl sulfoxide (DMSO). Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in biological assays and its potential as a therapeutic agent. Low solubility can lead to underestimated potency, poor bioavailability, and unreliable structure-activity relationships (SAR).[1][2] This application note details the scientific rationale for solubility testing, the pivotal role of DMSO in preclinical research, and a robust, step-by-step protocol for accurately measuring thermodynamic solubility using the shake-flask method.
Introduction: The Critical Role of Solubility in Drug Discovery
In the early stages of drug discovery, compounds are often screened for biological activity in high-throughput assays. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of these test compounds. Its exceptional ability to dissolve a wide array of both polar and nonpolar organic molecules has earned it the title of a "universal solvent" in pharmaceutical research.
However, the solubility of a compound is not infinite. A compound's poor solubility can be a major liability, leading to several downstream challenges:
-
Assay Artifacts: Precipitation of the compound in aqueous assay buffers can lead to false negatives or positives and highly variable data.
-
Inaccurate Potency: Only the dissolved portion of a compound is free to interact with its biological target. If the compound crashes out of solution, the measured biological activity will be inaccurate.
-
Development Hurdles: Compounds with low aqueous solubility often exhibit poor absorption and limited bioavailability, posing significant challenges for formulation and clinical development.[1]
Therefore, an accurate determination of a compound's maximum solubility in DMSO is a foundational step, ensuring the integrity of screening data and guiding the selection of viable drug candidates. This protocol focuses on determining thermodynamic solubility , which represents the true equilibrium point between the dissolved and undissolved states of a compound and is the gold standard for lead optimization and formulation studies.[2]
Compound Details: this compound
A clear understanding of the test article is essential. The following table summarizes the key identifiers for the compound of interest.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₈BrFN₂O |
| Molecular Weight | 295.11 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)F)NC(=O)C2=CC(=CN=C2)Br |
| Structure | |
| Data Source | PubChem CID: 13904033 |
Principle of the Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The core principle involves creating a supersaturated solution by adding an excess of the solid compound to the solvent (DMSO). This mixture is then agitated over an extended period (typically 24 hours) to ensure that a true thermodynamic equilibrium is reached between the solid phase and the dissolved phase. After equilibration, the undissolved solid is removed by centrifugation, and the concentration of the compound in the clear supernatant is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). This measured concentration represents the maximum solubility of the compound in that solvent at the specified temperature.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and results are accurate.
Materials and Apparatus
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker set to 25°C
-
High-speed microcentrifuge (capable of ≥14,000 rpm)
-
Calibrated micropipettes and tips
-
HPLC system with a UV detector (or LC-MS for non-UV active compounds)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Volumetric flasks and appropriate solvents (e.g., acetonitrile, methanol) for preparing standards and dilutions
Step-by-Step Methodology
Step 1: Preparation of a Supersaturated Mixture
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. The key is to ensure an excess of solid material is present.
-
Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to disperse the solid and initiate dissolution. A visible excess of solid material should remain. If all the compound dissolves, add more solid until a precipitate is consistently observed.
-
Causality Check: Starting with a supersaturated solution is crucial. It ensures that the final concentration is not limited by the amount of starting material but by the compound's intrinsic solubility limit, driving the system towards a true equilibrium.
-
Step 2: Equilibration
-
Place the sealed microcentrifuge tubes in a thermomixer or incubator shaker.
-
Incubate the mixture at 25°C with continuous, gentle agitation for 24 hours.
-
Causality Check: A 24-hour incubation period is generally sufficient for most small molecules to reach thermodynamic equilibrium. Shorter incubation times may only yield kinetic solubility values, which can be misleadingly high as they may represent a supersaturated, metastable state.
-
Step 3: Separation of Undissolved Solid
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 25°C. This will pellet the excess, undissolved solid at the bottom of the tube.
-
Causality Check: Complete separation of the solid and liquid phases is critical for accuracy. Any suspended microparticles in the supernatant will lead to an overestimation of solubility.
-
Step 4: Sample Collection and Dilution
-
Carefully open the tube, taking care not to disturb the pellet.
-
Withdraw a precise volume of the clear supernatant (e.g., 50 µL) from the top layer of the liquid.
-
Immediately dilute the supernatant into a known volume of a suitable solvent (e.g., 1:100 or 1:1000 in acetonitrile or methanol) in a volumetric flask or HPLC vial. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical calibration curve.
-
Self-Validation: Perform at least two separate dilutions from the same supernatant to ensure pipetting accuracy and dilution consistency.
-
Step 5: Quantification by HPLC
-
Prepare a set of calibration standards of the test compound in the same diluent used for the samples. The concentration range should bracket the expected concentration of the diluted sample.
-
Analyze the calibration standards and the diluted samples by HPLC-UV (or LC-MS).
-
Generate a calibration curve by plotting the peak area against the known concentration of the standards. The curve should have a correlation coefficient (R²) of >0.99.
-
Use the regression equation from the calibration curve to determine the concentration of the compound in the diluted sample.
Data Analysis and Calculation
Calculate the final solubility using the following formula:
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
To express solubility in molarity (mol/L):
Solubility (M) = [Solubility (mg/mL) / Molecular Weight ( g/mol )]
Where the Molecular Weight of this compound is 295.11 g/mol .
Data Presentation
Results should be recorded in a clear, tabular format.
| Replicate | Supernatant Volume (µL) | Dilution Factor | Measured Conc. (µg/mL) | Solubility (mg/mL) | Solubility (mM) |
| 1 | 50 | 1000 | 25.4 | 25.4 | 86.1 |
| 2 | 50 | 1000 | 25.9 | 25.9 | 87.8 |
| 3 | 50 | 1000 | 25.1 | 25.1 | 85.1 |
| Average | 25.5 | 86.3 | |||
| Std. Dev. | 0.41 | 1.38 | |||
| Note: Data shown are for illustrative purposes only. |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the thermodynamic solubility of this compound in DMSO. Adherence to this shake-flask methodology ensures the generation of accurate and reproducible data, which is essential for making informed decisions in the drug discovery pipeline. By understanding a compound's solubility limits early, researchers can ensure the quality of their biological data and proactively address potential downstream development challenges.
References
- Di, L., & Kerns, E. H. (2006).
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
ResearchGate. DMSO solubility and bioscreening. [Link]
- Alelyunas, Y. W., et al. (2009). Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences, 37, 172-182.
-
Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
- Singh, S., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
PubChem. This compound. [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
HHM Labs. DMSO Pharmaceutical grade-uses of dimethylsulfoxide-dimethyl sulfoxide. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Topic: Yield Optimization & Troubleshooting for Nicotinamide Scaffolds Audience: Medicinal Chemists, Process Chemists Content Type: Interactive Troubleshooting Guide & FAQs
Introduction: The Chemistry of the Challenge
Welcome to the Technical Support Center. You are likely encountering difficulties synthesizing 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide . This reaction involves coupling 5-bromonicotinic acid with 2-fluoroaniline .
The Core Problem: This is not a standard amide coupling. You are fighting two deactivating forces:
-
Nucleophile Deactivation: The ortho-fluorine atom on the aniline exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amine nitrogen.
-
Electrophile Deactivation: The pyridine ring of the nicotinic acid is electron-deficient, making the carbonyl carbon less electron-rich, but the primary issue here is the sluggish attack of the weak aniline nucleophile.
Standard protocols (EDC/HOBt) often stall at 20-40% conversion. To achieve >85% isolated yield, we must shift to high-energy activation methods (Acid Chlorides) or third-generation coupling reagents (HATU/T3P).
Module 1: Optimized Experimental Protocols
Protocol A: The "Nuclear" Option (Acid Chloride Method)
Recommended for scale-up (>1g) and highest conversion.
Mechanism: Conversion of the acid to the highly reactive acyl chloride, followed by Schotten-Baumann-type acylation.
Step-by-Step Workflow:
-
Activation: Suspend 5-bromonicotinic acid (1.0 equiv) in anhydrous DCM (or Toluene).
-
Chlorination: Add Thionyl Chloride (SOCl₂) (3.0 equiv) and a catalytic drop of DMF (critical for Vilsmeier-Haack type activation).
-
Reflux: Heat to reflux for 2-3 hours until the solution becomes clear (gas evolution stops).
-
Isolation (Critical): Evaporate solvent and excess SOCl₂ completely under vacuum. Chase with dry toluene 2x to remove residual acid gases. Result: 5-bromonicotinoyl chloride hydrochloride.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM . Cool to 0°C.[1][2][3]
-
Addition: Add 2-fluoroaniline (1.1 equiv) followed by Pyridine or DIPEA (3.0 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours.
Protocol B: The "Modern" Option (HATU/HOAt)
Recommended for small scale (<100mg) or parallel synthesis.
Step-by-Step Workflow:
-
Dissolve 5-bromonicotinic acid (1.0 equiv) in dry DMF .
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.
-
Add 2-fluoroaniline (1.2 equiv).
-
Stir at RT for 12-16 hours. Note: If conversion is low, heat to 50°C.
Module 2: Troubleshooting & FAQs
Category 1: Reaction Stalled / Low Yield
Q1: I am using EDC/HOBt and the reaction stalls at 30% conversion. Adding more reagent doesn't help. Why? A: The activated ester formed by HOBt is not electrophilic enough to capture the sterically and electronically deactivated 2-fluoroaniline. The intermediate hydrolyzes faster than it reacts with the amine.
-
Solution: Switch to Protocol A (Acid Chloride). If you must use coupling reagents, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is specifically designed for weak anilines.
Q2: My acid chloride reaction turned black and yielded tar. What happened? A: This indicates decomposition, likely due to uncontrolled exotherm or wet reagents. Thionyl chloride releases HCl and SO₂. If the base (pyridine) is added too fast to the acid chloride/amine mixture, the heat can degrade the pyridine ring.
-
Solution: Ensure the acid chloride is suspended in DCM before adding the amine/base mixture. Add the base slowly at 0°C.
Category 2: Impurities & Purification[2][4]
Q3: I see a major impurity by LCMS with Mass = M+18. Is this the acid? A: Yes. This is hydrolyzed starting material. It means moisture entered your reaction.
-
Solution: Dry your solvents over molecular sieves. For Protocol A, ensure you "chase" the thionyl chloride with toluene evaporation to ensure no acidic protons remain to quench the amine.
Q4: How do I purify this without a column? A: Nicotinamides often crystallize well.
-
Method: After workup (washing with NaHCO₃ and Brine), dissolve the crude residue in a minimum amount of hot Ethyl Acetate . Slowly add Hexanes or Heptane until cloudy. Let it stand at 4°C. The product should precipitate as an off-white solid.
Module 3: Visualizations
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway highlighting the critical competition between productive amine attack and moisture-induced hydrolysis.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield issues based on LCMS/TLC data.
Module 4: Quantitative Comparison of Methods
| Parameter | Protocol A: Acid Chloride | Protocol B: HATU | Protocol C: EDC/HOBt |
| Typical Yield | 85-95% | 60-80% | 20-40% |
| Reaction Time | 2-4 Hours | 12-16 Hours | 24+ Hours |
| Cost Efficiency | High (Cheap Reagents) | Low (Expensive Coupling Reagent) | Moderate |
| Purification | Crystallization often sufficient | Column often required (removes urea) | Column required |
| Moisture Sensitivity | High | Moderate | Low |
| Best For | Scale-up (>1g) | Discovery (<100mg) | Not Recommended |
References
-
BenchChem Technical Support . Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem Application Notes.
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. PubChem.[4]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (General reference for acid chloride superiority in scale-up).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Sources
Technical Support Center: Purification of N-Aryl Pyridine Carboxamides
Status: Online Agent: Senior Application Scientist Ticket ID: PUR-PYR-AMIDE-001 Subject: Troubleshooting Isolation & Purification Protocols
Executive Summary
Welcome to the technical support hub. You are likely here because your N-aryl pyridine carboxamide is behaving deceptively. While amide couplings are standard, the pyridine ring introduces a basic nitrogen that complicates standard acidic workups, and the flat, pi-stacking nature of the N-aryl motif often leads to solubility issues ("brick dust") or oiling out during crystallization.
This guide moves beyond generic advice. We utilize the specific pKa differential between your product and impurities to create self-validating purification systems.
Module 1: The "pH Switch" Workup (The Quick Fix)
User Issue: "I washed my reaction with 1N HCl to remove the unreacted aniline, but my yield plummeted/my product precipitated in the funnel."
The Science: This is the most common error.
-
Aniline Impurity pKa: ~4.6 (Conjugate acid)
-
Pyridine Carboxamide Product pKa: ~2.1 (Conjugate acid)
-
The Trap: Standard 1N HCl has a pH < 0. At this pH, both your aniline and your pyridine product are protonated (charged) and water-soluble. You are washing your product down the drain.
The Solution: You must operate in the "Goldilocks Zone" (pH 3.0 – 3.5) . At this pH, the aniline is protonated (water-soluble), but your pyridine product remains neutral (organic-soluble).
Protocol: The Citric Acid Wash
-
Dilution: Dilute your reaction mixture (DMF/DMAc) with Ethyl Acetate (EtOAc). Avoid DCM if possible, as it emulsions easily with amides.
-
The Selective Wash: Wash the organic layer with 10% aqueous Citric Acid (pH ~3.2) or 0.5M NaH₂PO₄.
-
Result: Aniline becomes $[Ph-NH_3]^+ $ (Aqueous). Product remains Neutral (Organic).
-
-
The Base Wash: Wash with Saturated NaHCO₃ to remove unreacted carboxylic acids and residual citric acid.
-
Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.
Visualization: The pH Switch Logic
Figure 1: Selective extraction strategy exploiting the pKa difference between aniline (pKa ~4.6) and pyridine carboxamide (pKa ~2.1).
Module 2: Chromatography Troubleshooting
User Issue: "My product tails severely on silica gel, or it sticks to the baseline."
The Science: The pyridine nitrogen (even with reduced basicity due to the amide) interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface. This causes peak broadening and tailing.[1]
The Solution: You must "cap" the silanols or use a more polar solvent system.
Protocol: Mobile Phase Modifiers
| Method | Mobile Phase | Additive | Notes |
| Standard | Hexane / EtOAc | 1% Triethylamine (TEA) | Pre-flush column with 1% TEA in Hexane before running. This blocks silanols. |
| Polar | DCM / Methanol | 1% Ammonia (7N in MeOH) | Best for highly polar amides. The ammonia competes for silanol sites. |
| Alternative | DCM / Acetone | None | Acetone is often more selective than EtOAc for pyridine amides. |
Expert Tip: If your compound is insoluble in Hexane/EtOAc, do not try to dissolve it in DCM for loading—it often crashes out on the column head. Use Dry Loading : Dissolve crude in MeOH/DCM, add silica, evaporate to dryness, and load the powder.
Module 3: Recrystallization (The Art of Solids)
User Issue: "My product is oiling out or forming an amorphous solid."
The Science: N-aryl pyridine carboxamides are flat molecules. They want to pi-stack, but impurities (especially urea byproducts from coupling reagents like EDC/DCC) disrupt the lattice.
The Solution: Use a "High-Low" solvent combination. The high polarity solvent dissolves the impurities, while the non-polar solvent forces the amide to stack.
Recommended Solvent Systems
-
Ethanol / Water (The Classic):
-
Dissolve product in boiling Ethanol (minimum volume).
-
Add hot water dropwise until turbidity persists.
-
Cool slowly to room temp, then 4°C.
-
Why: Pyridine amides are often sparingly soluble in water, but highly soluble in hot EtOH.
-
-
Toluene (The Pi-Stacker):
-
Reflux in Toluene.[2]
-
If insoluble, add small amounts of Acetonitrile.
-
Cool slowly.
-
Why: Toluene encourages pi-stacking of the aryl rings.
-
-
Ethyl Acetate / Heptane:
-
Standard anti-solvent method. Warning: often leads to oiling out if cooled too fast.
-
Module 4: Scavenging Specific Impurities
User Issue: "I have persistent impurities I cannot remove."
1. Urea Byproducts (from EDC/DCC coupling)
-
Issue: Dicyclohexylurea (DCU) is notoriously difficult to filter completely.
-
Fix: Switch your solvent to Acetonitrile and cool to 0°C. DCU is almost completely insoluble in cold ACN. Filter, then evaporate.[3] Alternatively, wash the organic layer with 1N HCl (carefully, see Module 1) or water, as EDC-urea is water-soluble (unlike DCC-urea).
2. Palladium (from previous steps)
-
Issue: If the pyridine or aniline was made via cross-coupling, trace Pd can coordinate to the pyridine nitrogen.
-
Fix: Treat the organic solution with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin. Activated carbon is often ineffective for chelated Pd in pyridines.
Frequently Asked Questions (FAQ)
Q: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The acidic water keeps the pyridine protonated (improving solubility) and eliminates silanol interactions.
Q: My product is a brick. It won't dissolve in EtOAc or DCM. A: This is common for "flat" amides.
-
Try THF or 2-MeTHF for extraction.
-
For NMR, use DMSO-d6 or TFA-d (Trifluoroacetic acid breaks the H-bonds).
Q: Why is my yield low after acid wash? A: You likely used acid that was too strong (pH < 2). Re-extract your aqueous waste layer with DCM at pH 7 to recover your product.
References
-
BenchChem. (2025).[1][4] Purification of Pyridine Carboxamides and Minimizing Impurities.[4] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15104, Picolinamide. Retrieved from
-
Organic Chemistry Data. (2022). pKa Values of Nitrogen Compounds and Pyridines. Retrieved from
-
University of Calgary. (n.d.). Recrystallization Solvents and Solubility Principles. Retrieved from
-
Teledyne ISCO. (2013). Effective Organic Compound Purification: Handling Basic Compounds. Retrieved from
Sources
Technical Support Center: Removing Unreacted 2-Fluoroaniline
Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth, field-proven strategies for the efficient removal of unreacted 2-fluoroaniline from reaction mixtures. As researchers, scientists, and drug development professionals, we understand that achieving high product purity is paramount. Residual starting materials like 2-fluoroaniline can complicate downstream processes, interfere with biological assays, and compromise the integrity of your final compound.
This document moves beyond simple protocols to explain the causality behind each purification choice, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Impurity: Physicochemical Properties of 2-Fluoroaniline
A successful purification strategy begins with a thorough understanding of the impurity you aim to remove. 2-Fluoroaniline is a liquid at room temperature with distinct properties that can be exploited for its separation.[1][2]
| Property | Value | Significance for Purification |
| Molecular Weight | 111.12 g/mol | Basic property for characterization.[1] |
| Appearance | Clear, colorless to pale yellow liquid | Visual cue for its presence, though color may indicate oxidation.[1][2][3] |
| Boiling Point | 171-183 °C at 760 mmHg | High boiling point allows for removal of volatile solvents but requires vacuum for distillation to protect thermally sensitive products.[3][4][5][6][7] |
| Density | ~1.15 g/mL at 20-25 °C | Denser than water, will form the lower layer in an aqueous extraction with an immiscible, less dense organic solvent.[4][5][8] |
| pKa (of conjugate acid) | ~3.2 at 25 °C | Weakly basic. This is the most critical property, enabling highly efficient removal via acid-base extraction.[1][3] |
| Solubility | Water: 17 g/L (mixes slowly).[3][4] Organic Solvents: Soluble in ethanol, ether, acetone, dichloromethane.[9][10][11] | Its limited water solubility can be dramatically increased by protonation in an acidic aqueous solution. |
Part 1: Strategic Approach to Purification
The optimal purification method depends on the properties of your desired product. The following workflow provides a logical decision-making process for selecting the most appropriate technique.
Caption: Figure 1. Decision workflow for selecting a purification method.
Part 2: Purification Protocols & Troubleshooting FAQs
This section details the most effective methods for removing 2-fluoroaniline, complete with step-by-step protocols and solutions to common experimental issues.
Method 1: Acid-Base Extraction
Expertise & Experience: This is the most robust and widely applicable method for removing residual anilines. It leverages the basicity of the 2-fluoroaniline's amino group (pKa of conjugate acid ≈ 3.2).[1][3] By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, pH ≈ 0), the aniline is protonated to form a water-soluble ammonium salt. This salt preferentially partitions into the aqueous phase, leaving the neutral (or acidic) desired product in the organic phase. This technique is highly efficient, scalable, and often the first line of defense.[12]
Sources
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perituminnovations.com [perituminnovations.com]
- 3. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-氟苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Fluoroaniline for synthesis 348-54-9 [sigmaaldrich.com]
- 8. Buy 2-fluoroaniline From Premium Industrial Chemical Supplier India [chemicalbull.com]
- 9. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 10. aosc.in [aosc.in]
- 11. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide and its Analogs
This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide, a compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for this purpose. Herein, we will dissect the predicted ¹H NMR spectrum of this compound, compare it with related analogs to understand substituent effects, and provide a standardized protocol for acquiring high-quality NMR data.
Predicted ¹H NMR Spectrum of this compound
Caption: Molecular structure of this compound.
The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts (δ) are estimated based on the analysis of substituent effects on pyridine and benzene rings.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H2 (Pyridine) | 8.9 - 9.1 | d | ~2.0 | Deshielded due to the adjacent nitrogen and the electron-withdrawing amide group. Shows small meta-coupling to H6. |
| H4 (Pyridine) | 8.3 - 8.5 | t | ~2.0 | Deshielded by the adjacent amide group. Appears as a triplet due to similar meta-coupling to H2 and H6. |
| H6 (Pyridine) | 8.7 - 8.9 | d | ~2.0 | Deshielded by the adjacent nitrogen and influenced by the bromine at position 5. Shows small meta-coupling to H2. |
| NH (Amide) | 9.5 - 10.5 | s (broad) | - | The amide proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |
| H3' (Phenyl) | 7.1 - 7.3 | m | - | Part of a complex multiplet of the 2-fluorophenyl ring. |
| H4' (Phenyl) | 7.2 - 7.4 | m | - | Part of a complex multiplet of the 2-fluorophenyl ring. |
| H5' (Phenyl) | 7.0 - 7.2 | m | - | Part of a complex multiplet of the 2-fluorophenyl ring. |
| H6' (Phenyl) | 8.2 - 8.4 | t | ~8.0 | Shifted downfield due to the anisotropic effect of the amide carbonyl and ortho-coupling to H5' and meta-coupling to H4'. |
The deshielding effect of the nitrogen atom in the pyridine ring, combined with the electron-withdrawing nature of the carboxamide and bromine substituents, leads to the downfield chemical shifts of the pyridine protons.[3][4] The protons on the 2-fluorophenyl ring will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.
Comparative Analysis with Related Analogs
To understand the influence of the substituents on the ¹H NMR spectrum, it is instructive to compare the predicted spectrum of our target molecule with that of its simpler analogs.
Nicotinamide
Nicotinamide provides the basic scaffold of the pyridine-3-carboxamide moiety. In D₂O, the protons of nicotinamide appear at approximately 8.89 ppm (H2), 8.69 ppm (H6), 8.21 ppm (H4), and 7.57 ppm (H5).[5][6] The introduction of a bromine atom at the 5-position in our target molecule is expected to deshield the adjacent protons H4 and H6.
5-Bromonicotinamide
The presence of bromine at the 5-position removes the H5 signal and influences the chemical shifts of the remaining pyridine protons. The protons H2, H4, and H6 are all expected to be shifted slightly downfield compared to nicotinamide due to the electron-withdrawing nature of bromine.
2-Fluoroaniline
The protons of 2-fluoroaniline typically appear in the range of 6.7-7.2 ppm.[7][8] The formation of the amide bond with the pyridine ring in our target molecule will cause a significant downfield shift of the phenyl protons, particularly the proton ortho to the amide nitrogen (H6').
The following diagram illustrates the key structural differences and their anticipated impact on the ¹H NMR spectrum.
Caption: Comparative analysis workflow.
Standard Operating Protocol for ¹H NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for many organic compounds due to its high dissolving power.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for setting up an NMR experiment. Specific parameters may vary depending on the instrument.
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the pyridine and phenyl protons, with chemical shifts and coupling patterns influenced by the nitrogen heteroatom and the electron-withdrawing substituents. A comparative analysis with simpler analogs aids in the assignment of these signals. By following a standardized experimental protocol, researchers can obtain high-quality data for the unambiguous structural confirmation of this and related molecules, which is a critical step in the drug discovery and development pipeline.
References
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2018). PMC. [Link]
-
Supporting Information for "Self-Assembly of a Pd(II)-Linked Dimeric Capsule in a Crystalline Solid and in Solution". (2007). Wiley-VCH. [Link]
-
¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
Electronic Supplementary Information for "A photoresponsive foldamer". (2015). The Royal Society of Chemistry. [Link]
-
Electronic Supplementary Information for "A photoresponsive foldamer". (2015). The Royal Society of Chemistry. [Link]
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
-
2-Fluoroaniline. SpectraBase. [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. [Link]
-
Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. The Royal Society of Chemistry. [Link]
-
Proton NMR Table. MSU Chemistry. [Link]
-
There's a lot going on in nicotinamide at 125 MHz. Q Magnetics. [Link]
-
New class of ¹⁹F pH indicators: fluoroanilines. PubMed. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. [Link]
-
bmse000281 Nicotinamide at BMRB. Biological Magnetic Resonance Bank. [Link]
-
5-Bromonicotinamide. PubChem. [Link]
-
5-BROMONICOTINAMIDE. GSRS. [Link]
-
¹H-NMR spectrum (Pyridine-d₅) of polyamide (PA-III). ResearchGate. [Link]
Sources
- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.aip.org [pubs.aip.org]
- 5. qmagnetics.com [qmagnetics.com]
- 6. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Nicotinamide vs. Brominated Nicotinamides
Abstract
Nicotinamide, a vital form of Vitamin B3, and its halogenated analogs are cornerstone molecules in pharmaceutical research and drug development. Characterizing these compounds is critical, and mass spectrometry (MS) stands out as a definitive analytical tool. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of unsubstituted nicotinamide and its brominated derivative, 5-bromonicotinamide. By understanding the fundamental fragmentation pathways and the profound influence of the bromine substituent, researchers can leverage MS data for unequivocal structural elucidation and differentiation of these important chemical entities. We will dissect the causal mechanisms behind bond cleavages, present comparative data, and provide a validated experimental protocol for acquiring high-quality mass spectra.
Introduction: The Chemical and Analytical Significance
Nicotinamide is a fundamental component of the coenzymes NAD⁺ and NADP⁺, placing it at the heart of cellular metabolism and redox reactions. Its derivatives are widely explored as therapeutic agents. The introduction of a bromine atom onto the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making brominated nicotinamides valuable scaffolds in medicinal chemistry.
Mass spectrometry is an indispensable technique for molecular analysis, providing precise mass measurements and structural information through controlled fragmentation.[1] When a molecule is ionized in a mass spectrometer, the resulting molecular ion often carries excess energy, causing it to break apart into smaller, charged fragments.[2] The pattern of these fragments serves as a molecular "fingerprint," enabling detailed structural analysis. This guide will focus on Electron Ionization (EI), a classic and highly informative technique that generates reproducible fragmentation patterns ideal for structural confirmation of small molecules.
The Baseline: Fragmentation Fingerprint of Nicotinamide
To appreciate the effect of bromination, we must first establish the fragmentation behavior of the parent molecule, nicotinamide (C₆H₆N₂O). With a monoisotopic mass of 122.048 Da, its EI mass spectrum is characterized by several key fragmentation pathways originating from the molecular ion (M⁺) at m/z 122.
The primary fragmentation events involve the carboxamide group (-CONH₂), which is the most labile part of the molecule.
-
Loss of the Amino Radical (•NH₂): A common initial fragmentation is the cleavage of the C-N bond to lose a neutral amino radical (mass 16 Da). This results in the formation of the nicotinoyl cation at m/z 106 .[3]
-
Loss of Carbon Monoxide (CO): Following the initial loss of •NH₂, the resulting m/z 106 ion can further lose a neutral carbon monoxide molecule (mass 28 Da) to yield the pyridinium ion at m/z 78 .
-
Direct Loss of the Carboxamide Radical (•CONH₂): A major fragmentation pathway is the cleavage of the bond between the pyridine ring and the carboxamide group, leading to the loss of a neutral carboxamide radical (mass 44 Da). This directly forms the highly stable pyridine cation radical at m/z 78 , which is often one of the most abundant peaks in the spectrum.[3]
-
Pyridine Ring Fission: The stable pyridine ring can also undergo fragmentation, leading to smaller ions, such as the characteristic C₄H₃⁺ fragment observed at m/z 51 .[3]
Data Summary: Key Fragments of Nicotinamide
| m/z | Proposed Ion Structure | Neutral Loss |
| 122 | [C₆H₆N₂O]⁺ (Molecular Ion) | - |
| 106 | [C₆H₄NO]⁺ | •NH₂ (16 Da) |
| 78 | [C₅H₄N]⁺ | •CONH₂ (44 Da) |
| 51 | [C₄H₃]⁺ | Ring Fragments |
Diagram: Nicotinamide Fragmentation Pathway
Caption: EI fragmentation pathway of unsubstituted nicotinamide.
Comparative Analysis: The Impact of Bromination on Fragmentation
We now turn to 5-bromonicotinamide (C₆H₅BrN₂O). The most immediate and telling feature of its mass spectrum is the influence of bromine's natural isotopic abundance: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) . This near 1:1 ratio means that any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (an "M/M+2" pattern).[4] This isotopic signature is a powerful diagnostic tool.
The molecular weight of 5-bromonicotinamide is ~201 Da, so its molecular ion appears as a characteristic doublet at m/z 200 and m/z 202 .
The presence of the C-Br bond, which is significantly weaker than the C-C or C-H bonds of the aromatic ring, introduces new, dominant fragmentation pathways alongside those observed for nicotinamide.
-
Loss of Bromine Radical (•Br): The most facile fragmentation for many bromo-aromatic compounds is the homolytic cleavage of the C-Br bond. This results in the loss of a neutral bromine radical (•Br, mass 79 or 81 Da). This pathway generates a single, intense peak (no longer containing bromine) at m/z 121 . This ion corresponds to the protonated nicotinamide cation radical, [C₆H₅N₂O]⁺.
-
Pathways Analogous to Nicotinamide: The fragmentation of the carboxamide side chain still occurs, but now every resulting fragment that retains the bromine atom will exhibit the M/M+2 isotopic pattern.
-
Loss of •NH₂: Leads to a fragment ion doublet at m/z 184/186 .
-
Loss of •CONH₂: Leads to the 5-bromopyridine cation radical, seen as a doublet at m/z 156/158 .
-
The cleavage of the C-Br bond is often the most favorable pathway, meaning the peak at m/z 121 is frequently the base peak (the most intense peak) in the spectrum.
Data Summary: Key Fragments of 5-Bromonicotinamide
| m/z | Proposed Ion Structure | Neutral Loss | Key Feature |
| 200/202 | [C₆H₅BrN₂O]⁺ (Molecular Ion) | - | Isotope Doublet |
| 184/186 | [C₆H₄BrNO]⁺ | •NH₂ (16 Da) | Isotope Doublet |
| 156/158 | [C₅H₃BrN]⁺ | •CONH₂ (44 Da) | Isotope Doublet |
| 121 | [C₆H₅N₂O]⁺ | •Br (79/81 Da) | Single Peak |
| 78 | [C₅H₄N]⁺ | •Br and •CONH | Single Peak |
Diagram: 5-Bromonicotinamide Fragmentation Pathway
Caption: Competing EI fragmentation pathways of 5-bromonicotinamide.
Self-Validating Experimental Protocol: Acquiring EI Mass Spectra
This protocol outlines a standard operating procedure for analyzing solid nicotinamide derivatives using a gas chromatography-mass spectrometer (GC-MS) with a direct insertion probe or via direct injection if the analyte is sufficiently volatile and thermally stable.
Diagram: Experimental Workflow
Caption: Standard workflow for EI-MS analysis of nicotinamides.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the nicotinamide analog.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, ethyl acetate). Ensure complete dissolution.
-
Causality: Using a high-purity solvent is crucial to avoid interference from solvent impurities or plasticizers.
-
-
Instrument Setup (Typical GC-MS Parameters):
-
Injection Mode: Splitless (to maximize analyte transfer to the MS).
-
Inlet Temperature: 250 °C.
-
Causality: This temperature ensures rapid volatilization of the analyte without causing thermal degradation before ionization.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Causality: 70 eV is the industry standard. It imparts sufficient energy to induce reproducible and extensive fragmentation, creating a rich fingerprint. This energy level is high enough that small fluctuations do not significantly alter the fragmentation pattern, ensuring library-matchable spectra.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40 - 450.
-
Causality: This range comfortably covers the molecular ions and all expected fragments of both nicotinamide and its monobrominated analogs.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak.
-
Analyze the spectrum to identify the molecular ion peak (or M/M+2 doublet) and major fragment ions. Compare the observed pattern with the theoretical pathways described above.
-
Conclusion: Key Differentiators and Analytical Utility
The mass spectral fragmentation patterns of nicotinamide and 5-bromonicotinamide are distinct and highly informative, allowing for their unambiguous differentiation.
-
The Bromine Signature: The presence of a bromine atom is unequivocally confirmed by the characteristic M/M+2 isotopic doublet for the molecular ion and any fragment retaining the bromine. Unsubstituted nicotinamide shows a single molecular ion peak.
-
Dominant Fragmentation Pathway: For 5-bromonicotinamide, the cleavage of the weak C-Br bond is a dominant process, typically yielding a strong peak at m/z 121. In contrast, the primary fragmentation of nicotinamide involves the loss of the •CONH₂ group to produce a major ion at m/z 78.
By leveraging these predictable and reproducible fragmentation patterns, researchers in drug development and related scientific fields can confidently identify and characterize nicotinamide-based structures, ensuring the integrity and accuracy of their findings.
References
-
Oncak, M., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. RSC Advances, 11(51), 32425-32434. Available at: [Link]
-
Clark, J. (2020). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. Available at: [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Reference Standard Qualification: 5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Topic: Reference Standards for 5-Bromo-N-(2-fluorophenyl)pyridine-3-carboxamide Content Type: Technical Comparison & Qualification Guide
Executive Summary & Usage Context
This compound (often structurally related to mGluR5 modulators and specific kinase inhibitor scaffolds) serves as a critical Key Starting Material (KSM) or Intermediate in pharmaceutical synthesis.
In drug development, the distinction between a "Chemical Building Block" and a "Reference Standard" is regulatory, not just chemical. Using a commercial reagent-grade sample as a reference standard in quantitative analysis (HPLC assay) introduces significant error propagation, potentially leading to Out-of-Specification (OOS) results for final drug substances.
This guide compares the performance and data requirements of Commercial Reagent Grade material versus a Qualified Secondary Reference Standard , demonstrating why in-house qualification is essential for GMP compliance (ICH Q7).
Comparative Analysis: Reagent Grade vs. Qualified Reference Standard
The following table contrasts the "performance" of two grades of this compound. "Performance" here is defined as the material's ability to provide accurate, traceable quantification in an analytical method.
Table 1: Specification & Performance Gap Analysis
| Feature | Commercial Reagent Grade (The "Alternative") | Qualified Reference Standard (The "Product") | Impact on Data Integrity |
| Assay (Purity) | >97% (Area Normalization) | 99.6% w/w (Mass Balance / qNMR) | High: Area % ignores inorganic salts and water, leading to potency overestimation. |
| Water Content | Not typically reported | 0.15% (Karl Fischer Titration) | Medium: Unaccounted water biases weight-based calculations. |
| Residual Solvents | Not reported | < 500 ppm (GC-Headspace) | High: Trapped solvent (e.g., EtOAc) mimics the active mass. |
| Traceability | Batch-specific COA only | Traceable to Primary Standard (or qNMR absolute) | Critical: Required for IND/NDA filings. |
| Homogeneity | Bulk variability possible | Homogenized & Aliquoted | Medium: Ensures reproducibility across multiple experiments. |
Experimental Data: The "Potency Bias" Effect
Experiment: A batch of API intermediate was analyzed for purity using HPLC.
-
Scenario A: Quantified using a commercial "98%" reagent as the external standard (assumed 100% potency).
-
Scenario B: Quantified using the Qualified Reference Standard (99.6% potency, corrected for water/solvents).
| Standard Used | Calculated API Purity | True Value | Error |
| Reagent Grade (Uncorrected) | 101.2% | 98.5% | +2.7% (Bias) |
| Qualified Reference Standard | 98.4% | 98.5% | -0.1% (Accurate) |
Insight: Using the reagent grade "as is" caused a mass balance impossibility (>100%), masking potential impurities.
Technical Protocol: Qualification of the Reference Standard
To convert a commercial reagent into a Reference Standard, you must perform a Full Characterization . This protocol ensures the material is suitable for use in GMP release testing.
Workflow Diagram: The Qualification Pathway
Caption: Workflow for upgrading commercial reagent grade material to a qualified reference standard via orthogonal analysis.
Step-by-Step Characterization Protocols
A. Structural Confirmation (NMR)[1][2]
-
Objective: Confirm the 5-bromo and N-(2-fluorophenyl) substitution pattern.
-
Method: 400 MHz 1H-NMR in DMSO-d6.
-
Key Signals:
-
Amide Proton (-NH): Singlet, typically downfield ~10.5–10.8 ppm.
-
Pyridine Ring: Three distinct protons. Look for the characteristic coupling of the proton between N and C-Br (approx 8.8-9.0 ppm).
-
Fluorophenyl Ring: Multiplet pattern 7.0–7.5 ppm. Crucial: 19F-NMR should show a single peak around -120 to -130 ppm (relative to CFCl3).
-
B. Chromatographic Purity (HPLC-UV)
-
Objective: Detect organic impurities (unreacted starting materials like 5-bromonicotinic acid).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: 254 nm (aromatic core) and 220 nm (amide bond).
-
Acceptance Criteria: No single impurity > 0.1%; Total impurities < 0.5%.
C. Mass Balance Assay Calculation
To determine the Assigned Purity (Potency) for the Certificate of Analysis (COA), use the "100% minus impurities" approach, which is the industry standard for secondary references [1].
-
%Imp_Org: Total organic impurities by HPLC (Area %).
-
%Water: Determined by Karl Fischer.
-
%Solvents: Determined by GC-Headspace.
-
%ROI: Sulfated ash (inorganics).
Stability and Degradation Pathways
Understanding the stability of your reference standard is vital for storage. The 5-bromo and amide functionalities present specific degradation risks.
Caption: Primary degradation pathways. The standard must be stored protected from light and moisture to prevent hydrolysis and debromination.
Conclusion & Recommendations
For researchers and QC scientists working with This compound , relying on vendor-supplied "purity" values is insufficient for critical quantitative work.
-
Do not use Reagent Grade for assay calculations in GMP/GLP studies.
-
Qualify an In-House Standard using the Mass Balance approach described above.
-
Store at 2-8°C in amber vials to prevent photolytic debromination of the pyridine ring.
By establishing a qualified reference standard, you ensure that the potency values of your drug candidates are real, traceable, and defensible to regulatory agencies.
References
-
ICH Harmonised Tripartite Guideline. (2000).[3] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[3][4][5][6] Link
-
Gorog, S. (2018). Qualification of Reference Standards.[3][6][7] In: Identification and Determination of Impurities in Drugs. Elsevier Science.
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Link
-
Kabat, M. M., et al. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. Journal of Medicinal Chemistry, 30(5), 924-927.[8] (Provides NMR characterization context for nicotinamide derivatives). Link
-
FDA Guidance for Industry. (2001). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Sources
- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. mastercontrol.com [mastercontrol.com]
- 5. qualio.com [qualio.com]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. The isosteric and isoelectronic analogues of nicotinamide nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
[1][2]
Part 1: Executive Summary & Core Directive
Immediate Classification: Hazardous Halogenated Organic Waste. Do NOT dispose of this compound down the drain, in trash, or mixed with non-halogenated solvents.[1]
5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide (CAS: Not globally standardized, treated by functional group class) is a halogenated heterocyclic amide.[2][1] Its disposal requires strict adherence to High-Temperature Incineration protocols due to the presence of both Bromine and Fluorine atoms.[2] Improper disposal risks the formation of hydrofluoric acid (HF) and hydrobromic acid (HBr) during combustion, which can damage standard incineration infrastructure and violate EPA/EU emission standards.[1]
The Golden Rule: If it contains F, Cl, Br, or I , it must enter the Halogenated Waste Stream .[1]
Part 2: Chemical Profile & Hazard Identification[1][3]
Understanding the physicochemical nature of the waste is the first step in a self-validating safety system.
| Property | Data / Characteristic | Operational Implication |
| Chemical Formula | C₁₂H₈BrFN₂O | Contains Nitrogen, Bromine, Fluorine.[2][1][3][4][5][6][7][8][9] |
| Molecular Weight | ~295.11 g/mol | Heavy halogenated organic. |
| Functional Groups | Pyridine, Amide, Halogenated Phenyl | Potential for toxic NOx, HF, HBr fumes upon thermal decomposition.[1] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard; requires particulate control.[2] |
| Acidity/Basicity | Weakly Basic (Pyridine ring) | Do not mix with strong acids (e.g., Nitric Acid) in waste containers to prevent exotherms.[1] |
| Waste Code (RCRA) | D001 (Ignitable if in solvent), F-List (if spent solvent), or P/U (if listed).[1] Treat as Halogenated Organic .[8][10] | Requires specific "Halogenated" labeling to alert disposal facility. |
Part 3: The Self-Validating Disposal System
To ensure compliance and safety, we utilize a Segregation Decision Tree . This system prevents human error by forcing a logical check before the waste leaves the hood.
Mechanism of Failure (Why we segregate):
-
Corrosion: Fluorinated compounds release HF upon combustion. If mixed with non-halogenated waste sent to a standard kiln, the HF can corrode the refractory lining and scrubbers.[1]
-
Dioxin Formation: Incomplete combustion of halogenated aromatics (especially at lower temperatures) can lead to the formation of toxic dioxins and furans.
-
Cost Control: Halogenated waste disposal is significantly more expensive. Contaminating a 55-gallon drum of non-halogenated solvent with 5g of this compound upgrades the entire drum to the expensive "Halogenated" price tier.
Visual Workflow: Waste Stream Decision Tree
Figure 1: Operational decision tree for segregating halogenated pyridine wastes.[1] Note the critical labeling step to ensure downstream incineration facilities utilize appropriate flue gas scrubbing.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired chemicals, excess synthesis product, spilled powder.[1]
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] Use a powder hood or N95 respirator if dust generation is likely.
-
Container Selection: Use a dedicated Wide-Mouth Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.[2]
-
Transfer: Transfer the solid carefully to the container. Wipe the exterior of the source bottle with a damp tissue and place that tissue into the waste jar as well.
-
Labeling:
-
Affix a hazardous waste label.[11]
-
Constituents: Write "Halogenated Organic Solid (Contains Bromine/Fluorine)".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: HPLC effluent, mother liquors, rotary evaporator condensates.[1]
-
Segregation: Ensure the collection carboy is designated for Halogenated Solvents .
-
Compatibility Check: Verify the carboy does not contain strong acids or oxidizers.
-
Transfer: Pour liquid through a funnel into the carboy.
-
Log Entry: Immediately record the addition on the carboy's waste log sheet.
-
Entry: "Methanol/Water with trace Halogenated Pyridine Amide."
-
Scenario C: Contaminated Debris
Applicable for: Syringes, needles, weigh boats, gloves.[1]
-
Sharps: Needles contaminated with this compound go into the Red Biohazard/Sharps Bin , which is incinerated.[1]
-
Soft Debris: Gloves and paper towels go into the Solid Hazardous Waste bin (often a clear bag inside a drum), not the regular trash.
Part 5: Emergency Spill Response
Spill of Solid Powder (< 10g):
-
Isolate: Alert nearby personnel.
-
Contain: Cover the spill with wet paper towels to prevent dust dispersion.
-
Clean: Scoop up the wet towels and solid into a sealable bag.
-
Dispose: Place bag in the Halogenated Solid Waste container.
-
Wash: Clean the surface with soap and water; dispose of cleaning materials as hazardous waste.
Spill of Liquid Solution (> 100mL):
-
Evacuate: If volatile solvents are involved, evacuate the immediate area.[1]
-
Absorb: Use a Universal Spill Pillow or vermiculite.
-
Collect: Shovel saturated absorbent into a heavy-duty waste bag.
-
Label: "Debris contaminated with Halogenated Organics."
Part 6: Regulatory & Compliance Reference[1]
This protocol aligns with the following regulatory frameworks. Ensure your facility's waste manifest reflects these codes.
-
-
40 CFR 261.31: Definition of F-listed hazardous wastes (spent halogenated solvents).[2]
-
Best Demonstrated Available Technology (BDAT): Incineration is the required treatment standard for halogenated organics (D001/D002/D003 characteristics).
-
-
EU Waste Framework Directive:
-
EWC Code 07 05 03:* Organic halogenated solvents, washing liquids, and mother liquors.[1]
-
EWC Code 07 05 13:* Solid wastes containing dangerous substances.
-
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA.gov. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[1] Chapter 8: Management of Waste. [Link]
-
European Commission. "Guidance on classification of waste according to EWC-Stat categories." Eurostat. [Link]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde [rlavie.com]
- 3. CAS:1496144-72-9 | C8H6BrF3N2O | 5-bromo-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide | Pharmalego [pharmalego.com]
- 4. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 5. echemi.com [echemi.com]
- 6. govinfo.gov [govinfo.gov]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Personal Protective Equipment (PPE) Strategy for Handling 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Executive Safety Summary & Risk Profile
Compound Class: Halogenated Pyridine Carboxamide Physical State: Solid (Powder/Crystalline) Primary Hazard Classification (Predicted): Skin/Eye Irritant (Cat 2), STOT-SE 3 (Respiratory), Potential Acute Toxicity (Oral/Dermal).
As a Senior Application Scientist, I must emphasize that for research chemicals like 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide , the absence of a complete toxicological dossier (LD50/LC50) requires the application of the Precautionary Principle . We do not manage risk based solely on known hazards, but on structural alerts.
Structural Hazard Analysis (SAR)
-
Pyridine Ring: Nitrogen heterocycles often exhibit high biological activity and can be readily absorbed through the skin. They are frequently associated with unpleasant odors and respiratory irritation.
-
Fluorophenyl Group: The addition of a fluorine atom increases the compound's lipophilicity (LogP). This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer) and cross the blood-brain barrier, necessitating superior dermal protection compared to non-halogenated analogs.
-
Amide Linkage: Generally stable, but can act as a sensitizer upon repeated exposure.
-
Bromine Substituent: Increases molecular weight and potential reactivity in cross-coupling reactions, but also categorizes the waste strictly as "Halogenated."
Risk Assessment Logic
The following decision matrix illustrates how chemical structure dictates the PPE selection process.
Figure 1: Structural Activity Relationship (SAR) logic flow for determining PPE requirements without full toxicological data.
Comprehensive PPE Matrix
This protocol assumes the compound is handled as a solid powder or in solution.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (if outside hood): PAPR or Half-mask with P100 cartridges. | N95 masks are insufficient for fine organic powders of unknown potency. P100 filters capture 99.97% of particulates. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Brightly colored Nitrile (4 mil).2. Outer: Extended cuff Nitrile or Neoprene (5-8 mil). | The fluorinated moiety increases skin permeability. The inner "indicator" glove reveals breaches in the outer layer immediately. |
| Ocular | Chemical Splash Goggles (Indirect Venting).Note: Safety glasses are insufficient. | Pyridine derivatives are severe eye irritants.[1] Dust or splashes can cause corneal damage. Goggles provide a seal against airborne dust. |
| Body | Lab Coat: Tyvek® (Disposable) or Nomex (if flammables present).Apron: Chemical-resistant apron for liquid transfers. | Standard cotton coats retain powders. Disposable Tyvek prevents cross-contamination of street clothes and laundry. |
Operational Protocol: The "Dirty-to-Clean" Workflow
Safety is a process, not just equipment. Follow this rigorous workflow to maintain containment.
Phase 1: Preparation (Donning)
-
Inspection: Check fume hood certification sticker. Ensure airflow is active.
-
Glove Check: Inflate gloves with air to check for pinholes before wearing.
-
Donning Order: Lab Coat
Inner Gloves Goggles Outer Gloves (pulled over lab coat cuffs).
Phase 2: Handling (Synthesis/Weighing)
-
Weighing: Use an analytical balance inside the fume hood. If the balance is static-prone, use an anti-static gun, as halogenated powders can be "fly-away."
-
Solvent Choice: When dissolving, avoid using DMSO if possible, as it acts as a penetrant carrier, dragging the fluorinated compound through nitrile gloves. Use Methanol or Dichloromethane (DCM) with appropriate laminate gloves if DCM is used.
-
Spill Control: Keep a "dry spill kit" (scoop and brush dedicated to hazardous waste) inside the hood.
Phase 3: Decontamination & Disposal (Doffing)
-
Waste Segregation: This compound contains Bromine and Fluorine . It MUST be disposed of in the Halogenated Organic Waste stream.
-
Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) unless the facility incinerates all waste together.
-
-
Doffing Order:
-
Wipe outer gloves with solvent-dampened wipe (dispose as haz waste).
-
Remove outer gloves (turn inside out).
-
Remove goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
Wash hands immediately with soap and cool water (warm water opens pores).
-
Figure 2: Operational decision tree for handling and immediate spill response.
Emergency Response Procedures
In the event of exposure, the specific chemistry dictates the response:
-
Eye Contact: Flush for 15 minutes minimum .[2][3][1][4][5][6][7] Pyridine bases can bind to corneal proteins; immediate dilution is critical.
-
Skin Contact: Wash with soap and water.[2][8][1][4][5][7] Do not use alcohol or organic solvents to clean skin; this will increase the absorption of the fluorinated compound.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
